molecular formula C13H18N4OS B14224940 1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 823220-77-5

1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Katalognummer: B14224940
CAS-Nummer: 823220-77-5
Molekulargewicht: 278.38 g/mol
InChI-Schlüssel: RVGGDYADGORHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethenyl and a methylsulfanyl group, connected to a piperazine ring

Vorbereitungsmethoden

The synthesis of 1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine ring The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors The ethenyl and methylsulfanyl groups are introduced through specific substitution reactions

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethanone group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions such as temperature, solvent, and catalyst being optimized for each specific reaction.

Wissenschaftliche Forschungsanwendungen

1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity, while the piperazine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one: This compound has a cyclopentylamino group instead of the ethenyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one: The presence of a fluorophenyl group instead of the piperazine ring can lead to different interactions with biological targets and different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Eigenschaften

CAS-Nummer

823220-77-5

Molekularformel

C13H18N4OS

Molekulargewicht

278.38 g/mol

IUPAC-Name

1-[4-(6-ethenyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N4OS/c1-4-11-9-12(15-13(14-11)19-3)17-7-5-16(6-8-17)10(2)18/h4,9H,1,5-8H2,2-3H3

InChI-Schlüssel

RVGGDYADGORHOB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C=C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.